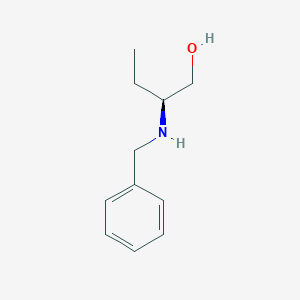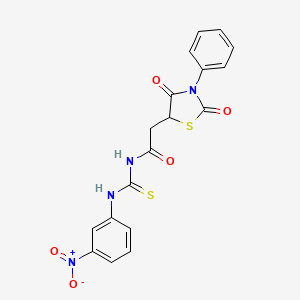
2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used as key building blocks in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has two carbonyl groups, a phenyl group, a nitrophenyl group, and a carbamothioyl group .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, oxidation, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds related to 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized for evaluation against various bacterial and fungal strains exhibited promising results. These derivatives include novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds, which have demonstrated good antioxidant and/or anti-inflammatory properties in addition to their antimicrobial efficacy (Koppireddi et al., 2013; Juddhawala et al., 2011).
Anti-inflammatory and Antioxidant Properties
Several studies have synthesized and evaluated compounds for their anti-inflammatory and antioxidant properties. A notable study synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and found some derivatives exhibiting good antioxidant activity and excellent anti-inflammatory activity (Koppireddi et al., 2013). This study underlines the potential of thiazolidinone derivatives in developing treatments that target inflammation and oxidative stress.
Hypoglycemic Activity
The hypoglycemic potential of thiazolidinedione derivatives, including 2,4-thiazolidinedione derivatives, has been investigated, showing promising activity in animal models. These derivatives have been reported to exhibit significant hypoglycemic activity, contributing to the exploration of new treatments for diabetes (Nikalje et al., 2012).
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. Studies focusing on the synthesis and evaluation of such compounds have shown that certain derivatives possess cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with thiazolidine motifs have shown a broad range of chemical and biological properties . They have been used as vehicles in the synthesis of valuable organic combinations . More research is required to understand the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Thiazolidine motifs are present in diverse natural and bioactive compounds . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on
Result of Action
Compounds with similar structures have shown a wide range of biological activities
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds . More research is needed to understand how environmental factors influence this specific compound’s action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c23-15(20-17(28)19-11-5-4-8-13(9-11)22(26)27)10-14-16(24)21(18(25)29-14)12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSOOSKVWVFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2879500.png)
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

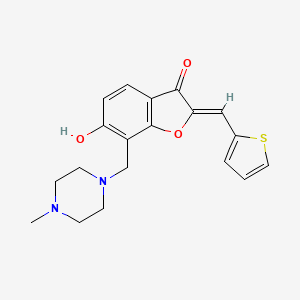
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)
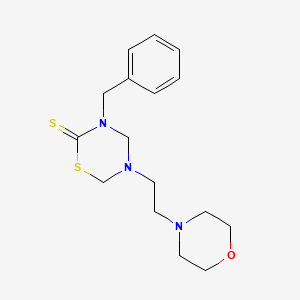
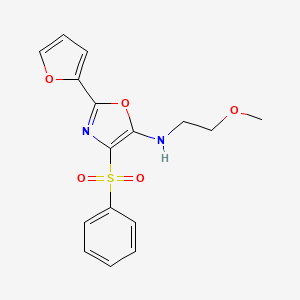

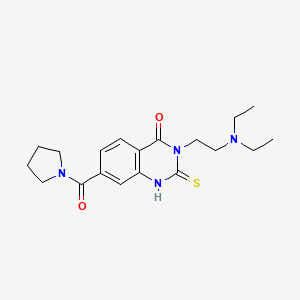
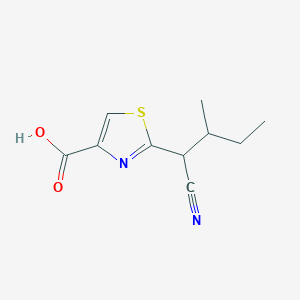
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)
